2-Cyclopropylpropan-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

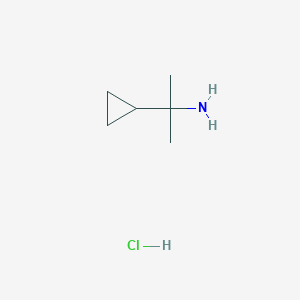

Structure

2D Structure

Properties

IUPAC Name |

2-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2,7)5-3-4-5;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZQNRBFXQZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-13-6 | |

| Record name | 2-cyclopropylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-Cyclopropylpropan-2-amine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, present a plausible and detailed synthetic route, discuss analytical characterization techniques, and outline critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize novel amine scaffolds in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Molecular Profile and Physicochemical Properties

This compound is a small molecule of significant interest due to the incorporation of a cyclopropyl ring adjacent to a quaternary carbon center bearing an amine. This structural motif is increasingly sought after in drug design. The cyclopropyl group can act as a "bioisostere" for a vinyl or phenyl group, often improving metabolic stability and modulating lipophilicity, while the tertiary nature of the amine's attachment point provides steric hindrance that can influence receptor binding and pharmacokinetic profiles.

Chemical Structure

The molecule consists of a propane backbone with a cyclopropyl group and an ammonium chloride group both attached to the C2 position.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. It is important to distinguish between the hydrochloride salt and its corresponding free base in literature and databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 17397-13-6 | [1][2] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Molecular Weight | 135.63 g/mol | [1][2] |

| SMILES | CC(C)(C1CC1)N.Cl | [2] |

| MDL Number | MFCD23144031 | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

| Free Base CAS | 172947-13-6 (2-Cyclopropylpropan-2-amine) | [3][4] |

| Free Base Formula | C₆H₁₃N | [3][4] |

| Free Base Mol. Weight | 99.17 g/mol | [3] |

Synthesis and Purification

The synthesis of sterically hindered primary amines, particularly those on a tertiary carbon, requires specific strategies to avoid elimination side reactions and achieve good yields. A robust and scalable method for this class of compounds is the Ritter reaction followed by amide hydrolysis.[5] This approach is superior to direct amination methods, which are often challenging for neopentyl-like systems.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the Ritter reaction, a classic and reliable method for converting tertiary alcohols into N-alkyl amides using a nitrile solvent under acidic conditions. The causality is clear: the strong acid protonates the alcohol, facilitating its departure as a water molecule and generating a stable tertiary carbocation. This cation is then trapped by the nucleophilic nitrogen of the nitrile (acetonitrile in this case), which, after hydrolysis of the intermediate nitrilium ion, yields the stable N-tert-alkyl amide. This amide is then subjected to vigorous acidic hydrolysis to cleave the amide bond and liberate the desired primary amine, which can be subsequently isolated as its hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Cyclopropylpropan-2-amine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.[5]

Step 1: Synthesis of N-(2-Cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-cyclopropylpropan-2-ol (1.0 eq) and acetonitrile (5.0 eq).

-

Cool the stirred mixture to 0-5 °C using an ice-water bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The formation of the tertiary carbocation is highly exothermic and requires careful control.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

-

Carefully pour the reaction mixture onto crushed ice (approx. 100g) in a beaker.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide, which can be used directly in the next step.

Step 2: Synthesis of this compound (Amide Hydrolysis & Salt Formation)

-

Transfer the crude amide from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add 6M aqueous hydrochloric acid (10 eq). The large excess of acid is necessary to drive the hydrolysis of the sterically hindered amide to completion.

-

Heat the mixture to reflux (approx. 100 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting amide is no longer detectable.

-

Cool the reaction mixture to room temperature. At this point, the product exists as the hydrochloride salt in the aqueous solution.

-

To isolate the product, concentrate the reaction mixture under reduced pressure to remove water and excess HCl. This will often result in the precipitation of the hydrochloride salt.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (400 MHz, D₂O):

-

δ 1.45 (s, 6H): Two equivalent methyl (CH₃) groups on the quaternary carbon. The singlet multiplicity confirms their attachment to a carbon with no adjacent protons.

-

δ 1.10-1.20 (m, 1H): The methine (CH) proton of the cyclopropyl ring.

-

δ 0.60-0.80 (m, 4H): The four methylene (CH₂) protons of the cyclopropyl ring, likely appearing as two distinct sets of multiplets due to their diastereotopic nature.

-

The amine protons (NH₃⁺) are often broad and may exchange with the D₂O solvent, making them invisible or appear as a very broad, low-intensity signal.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~60.0: Quaternary carbon (C-NH₃⁺).

-

δ ~25.0: Methyl carbons (CH₃).

-

δ ~15.0: Methine carbon of the cyclopropyl ring.

-

δ ~5.0: Methylene carbons of the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the primary ammonium (R-NH₃⁺) group.

-

2950-2850 cm⁻¹: C-H stretching from the alkyl groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.

-

~1020 cm⁻¹: C-H wagging from the cyclopropyl ring.

-

-

Mass Spectrometry (ESI+):

-

The analysis would detect the free base after the loss of HCl.

-

Expected m/z: 100.12 [M+H]⁺, corresponding to the protonated free base (C₆H₁₄N⁺).

-

Fragmentation: A prominent fragment would likely be the loss of the cyclopropyl group or a methyl group.

-

Handling, Safety, and Storage

Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Acute Oral | H302 | Harmful if swallowed | [2] |

| Skin Irrit. | H315 | Causes skin irritation | [2] |

| Eye Irrit. | H319 | Causes serious eye irritation | [2] |

| Acute Inhal. | H332 | Harmful if inhaled | [2] |

Safe Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6] Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[6]

-

If there is a risk of generating dust, a NIOSH-approved respirator should be used.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[6] Wash hands thoroughly after handling.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][7] The recommended storage temperature is 2-8°C.[1][2]

-

Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is significantly less volatile and easier to handle than its corresponding free base.

Applications in Research and Drug Development

The primary utility of this compound is as a specialized building block in organic synthesis.[1]

-

Pharmaceutical Intermediates: It is a key starting material for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), such as novel antidepressants and anxiolytics.[1] The unique spatial arrangement and electronic properties of the cyclopropyl group can lead to enhanced binding affinity and selectivity for specific biological targets.

-

Medicinal Chemistry Scaffolding: The 2-amino-2-cyclopropylpropane scaffold provides a rigid and sterically defined anchor point for further molecular elaboration. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially increasing potency. The cyclopropylamine moiety itself is a valuable pharmacophore found in numerous marketed drugs.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring a specific multi-step approach like the Ritter reaction, is achievable through well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols is critical for its effective and safe utilization in research and development. Its growing importance as a building block in the synthesis of CNS-active compounds underscores its relevance to the field of medicinal chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. htk.tlu.ee [htk.tlu.ee]

- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylpropan-2-amine Hydrochloride

Introduction

2-Cyclopropylpropan-2-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development.[1][2] The incorporation of the cyclopropyl motif is a common strategy in pharmaceutical research to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3][4] This guide provides an in-depth exploration of the scientifically robust synthesis pathways for 2-cyclopropylpropan-2-amine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic route.

The core of this guide focuses on a two-step synthetic sequence: the formation of the precursor alcohol, 2-cyclopropylpropan-2-ol, followed by its conversion to the target amine via the Ritter reaction and subsequent salt formation. This pathway is often favored for its reliability and scalability.

Part 1: Synthesis of the Precursor - 2-Cyclopropylpropan-2-ol

The synthesis of the tertiary alcohol, 2-cyclopropylpropan-2-ol, is a critical first step. The most common and efficient method to achieve this is through a Grignard reaction, a powerful tool for carbon-carbon bond formation.[5]

Pathway 1: Grignard Reaction

This pathway involves the reaction of a cyclopropyl Grignard reagent with a suitable ketone.

Mechanism and Rationale

The Grignard reagent, in this case, cyclopropylmagnesium bromide, is a potent nucleophile.[6] It is prepared by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8][9] The resulting organometallic compound readily attacks the electrophilic carbonyl carbon of a ketone, like acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, 2-cyclopropylpropan-2-ol.[5][10]

Experimental Protocol: Synthesis of 2-Cyclopropylpropan-2-ol via Grignard Reaction

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous diethyl ether.

-

Add a few drops of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-cyclopropylpropan-2-ol can be purified by distillation under reduced pressure.

-

| Parameter | Value | Notes |

| Reactants | Cyclopropyl bromide, Magnesium, Acetone | |

| Solvent | Anhydrous diethyl ether or THF | Anhydrous conditions are critical for Grignard reactions. |

| Reaction Temperature | 0 °C to reflux | Initial Grignard formation may require heating, while the reaction with acetone is exothermic and requires cooling. |

| Typical Yield | 70-85% | Yield can be affected by the quality of reagents and adherence to anhydrous conditions. |

Part 2: Conversion to this compound

With the precursor alcohol in hand, the next stage is the introduction of the amine functionality. The Ritter reaction is a classic and highly effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[11][12][13]

Pathway 2: Ritter Reaction and Amide Hydrolysis

This two-step process provides a reliable route to the desired amine.

Mechanism and Rationale

-

Ritter Reaction: The tertiary alcohol, 2-cyclopropylpropan-2-ol, is treated with a nitrile (commonly acetonitrile) in the presence of a strong acid, such as concentrated sulfuric acid.[11][12] The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon aqueous workup yields the N-(2-cyclopropylpropan-2-yl)acetamide.[14]

-

Amide Hydrolysis: The resulting N-alkyl amide is then hydrolyzed under acidic conditions (e.g., refluxing with aqueous hydrochloric acid) to cleave the amide bond. This liberates the primary amine, 2-cyclopropylpropan-2-amine, as its hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyclopropylpropan-2-ol

-

Acetonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ritter Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol in an excess of acetonitrile.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[11]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(2-cyclopropylpropan-2-yl)acetamide.

-

-

Amide Hydrolysis and Salt Formation:

-

To the crude amide, add a solution of hydrochloric acid (e.g., 6 M aqueous HCl).

-

Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-basic impurities.

-

The aqueous layer now contains the desired this compound.

-

The product can be isolated by removing the water under reduced pressure to yield the solid hydrochloride salt. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

| Parameter | Value | Notes |

| Reactants | 2-Cyclopropylpropan-2-ol, Acetonitrile, H₂SO₄, HCl | |

| Solvent | Acetonitrile (for Ritter), Water (for hydrolysis) | |

| Reaction Temperature | 0 °C to room temperature (Ritter), Reflux (Hydrolysis) | Careful temperature control is important during the addition of sulfuric acid. |

| Typical Yield | 60-80% (over two steps) | Yields can be optimized by ensuring complete hydrolysis of the amide intermediate. |

Visualizing the Synthesis Pathway

Caption: Overall synthetic workflow for the preparation of this compound.

Alternative Synthetic Strategies

While the Grignard-Ritter pathway is robust, other methods for synthesizing cyclopropylamines exist and may be suitable depending on the available starting materials and desired scale. These include:

-

Reductive Amination: Reductive amination of a suitable cyclopropyl ketone could be an alternative route.[1] This would involve reacting the ketone with an ammonia source in the presence of a reducing agent.[15]

-

Curtius Rearrangement: For some cyclopropylamine derivatives, the Curtius rearrangement of a cyclopropyl acyl azide has been successfully employed.[4][16]

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established Grignard reaction followed by the Ritter reaction and subsequent amide hydrolysis. This guide has provided a detailed, technically-grounded overview of this primary synthetic pathway, including mechanistic insights and practical experimental protocols. By understanding the principles behind each step and adhering to careful experimental technique, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.

References

- 1. longdom.org [longdom.org]

- 2. This compound [myskinrecipes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Cyclopropylpropan-2-ol | | RUO Supplier [benchchem.com]

- 6. Cyclopropylmagnesium Bromide | 23719-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 9. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ritter reaction - Wikipedia [en.wikipedia.org]

- 13. Ritter Reaction [organic-chemistry.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 16. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Cyclopropylamine-Containing Compounds: A Focus on Monoamine Oxidase Inhibition

Disclaimer: Information regarding the specific compound 2-Cyclopropylpropan-2-amine hydrochloride is not available in peer-reviewed literature. This guide details the well-established mechanism of action for the broader class of cyclopropylamine-containing molecules, which is primarily characterized by the inhibition of monoamine oxidases.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropyl ring is a unique structural motif increasingly utilized in medicinal chemistry to enhance pharmacological properties.[1] Its rigid, three-membered ring structure offers conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[2][3] Furthermore, the cyclopropyl group often enhances metabolic stability by being resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[4]

The compound 2-Cyclopropylpropan-2-amine belongs to the cyclopropylamine class. This structural class has a well-documented history of potent biological activity, most notably as inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase (LSD1).[5][6][7][8] This guide will focus on the primary and most extensively studied mechanism of action for this class: the mechanism-based inhibition of Monoamine Oxidase.

Primary Pharmacological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters (such as serotonin, norepinephrine, and dopamine) and other biogenic amines. They exist in two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.

-

MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.

Inhibition of MAO enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Core Mechanism: Irreversible, Mechanism-Based Inhibition

Cyclopropylamines, including the classic MAO inhibitor tranylcypromine, are known as "suicide inhibitors" or mechanism-based inactivators.[5] This means the enzyme itself converts the inhibitor into a reactive species that covalently and irreversibly binds to the enzyme, permanently inactivating it.

The process unfolds through a series of well-defined steps:

-

Enzyme Recognition and Binding: The cyclopropylamine inhibitor binds to the active site of the MAO enzyme.

-

Oxidation by FAD Cofactor: The flavin adenine dinucleotide (FAD) cofactor, the catalytic heart of the enzyme, oxidizes the amine group of the inhibitor via a single-electron transfer mechanism.

-

Formation of a Reactive Intermediate: This oxidation leads to the opening of the strained cyclopropyl ring, generating a highly reactive radical intermediate.

-

Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor.[5] This covalent modification of the essential cofactor renders the enzyme permanently inactive.

Because the enzyme's own catalytic activity is required to generate the inactivating species, this mechanism is highly specific. The restoration of enzyme activity requires the synthesis of new enzyme, a process that can take days to weeks.

Visualizing the Pathway: MAO Inactivation by a Cyclopropylamine

The following diagram illustrates the catalytic cycle of MAO and its irreversible inhibition by a cyclopropylamine derivative.

Caption: Mechanism of MAO inactivation by a cyclopropylamine inhibitor.

Experimental Validation Protocols

The mechanism of MAO inhibition by a novel cyclopropylamine compound would be validated through a series of established biochemical and cellular assays.

Protocol 1: In Vitro MAO Inhibition Assay

This experiment determines the potency (IC50) of the compound and distinguishes between reversible and irreversible inhibition.

Objective: To quantify the inhibitory activity against MAO-A and MAO-B and assess its time-dependency.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Principle: A fluorogenic or chromogenic MAO substrate (e.g., kynuramine) is used. The enzyme converts the substrate to a fluorescent or colored product, and the rate of product formation is measured over time.

-

Procedure:

-

Step 1 (IC50 Determination): A range of inhibitor concentrations is added to the enzyme/substrate mix simultaneously. The reaction rate is measured, and the concentration of inhibitor that produces 50% inhibition (IC50) is calculated.

-

Step 2 (Time-Dependent Inhibition): The inhibitor is pre-incubated with the enzyme for a set period (e.g., 30 minutes) before the addition of the substrate.[8]

-

Step 3 (Irreversibility Check): To confirm covalent binding, the enzyme-inhibitor mixture is diluted significantly after pre-incubation. If the inhibition persists despite dilution, it indicates irreversible binding.[5][6][7]

-

-

Data Analysis: A leftward shift in the IC50 value after pre-incubation is a hallmark of a mechanism-based inhibitor.[8]

Data Presentation:

| Parameter | MAO-A | MAO-B |

| IC50 (No Pre-incubation) | e.g., 5.0 µM | e.g., 4.2 µM |

| IC50 (30 min Pre-incubation) | e.g., 0.2 µM | e.g., 0.08 µM |

| Inhibition Type | Irreversible | Irreversible |

Protocol 2: Spectroscopic Analysis of Flavin Adduct Formation

This experiment provides direct physical evidence of covalent modification of the FAD cofactor.

Objective: To observe spectral changes in the FAD cofactor upon inactivation by the cyclopropylamine.

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer is used to monitor the absorbance spectrum of the purified MAO enzyme.

-

Procedure:

-

Step 1: The baseline absorbance spectrum of the native MAO enzyme is recorded. The oxidized FAD cofactor has a characteristic peak around 450-460 nm.

-

Step 2: A stoichiometric excess of the cyclopropylamine inhibitor is added to the enzyme solution.

-

Step 3: The absorbance spectrum is monitored over time as the inactivation reaction proceeds.

-

-

Expected Outcome: Covalent modification of the FAD cofactor by the inhibitor results in a characteristic change in its chromophore. This is typically observed as a "bleaching" or decrease in the absorbance at ~456 nm and a concurrent increase in absorbance at a different wavelength (e.g., ~400 nm), indicating the formation of the flavin adduct.[5][7][8]

Workflow: Characterizing a Novel Cyclopropylamine Inhibitor

The logical flow for investigating the mechanism of a compound like this compound is outlined below.

Caption: Experimental workflow for validating the mechanism of a cyclopropylamine.

Conclusion

The cyclopropylamine scaffold is a powerful pharmacophore for designing potent, mechanism-based inhibitors of monoamine oxidase. Based on extensive evidence from related compounds, the mechanism of action for a molecule like this compound is strongly predicted to be the irreversible inactivation of MAO-A and/or MAO-B via covalent modification of the enzyme's FAD cofactor. This inactivation leads to an increase in synaptic concentrations of key monoamine neurotransmitters. The definitive confirmation of this mechanism would require the systematic application of in vitro kinetic and biophysical experiments as outlined in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 6. gcris.khas.edu.tr [gcris.khas.edu.tr]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-Cyclopropylpropan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Cyclopropylpropan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document delves into the theoretical and practical aspects of determining the aqueous and organic solubility of this compound. It offers detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and reproducible solubility assessment. While specific experimental data for this compound is not publicly available, this guide presents a realistic, illustrative solubility profile based on its chemical structure and predicted physicochemical properties, providing a robust framework for understanding its behavior in various solvent systems.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's oral bioavailability and overall developability.[1] Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability, often resulting in the costly failure of promising candidates in later stages of development.[1]

This compound is a primary amine salt with a molecular structure that suggests its potential as a building block for novel therapeutics. As with any ionizable compound, its solubility is expected to be significantly influenced by the pH of the surrounding medium. The hydrochloride salt form is a common strategy employed to enhance the aqueous solubility and bioavailability of basic drug molecules.[2] A thorough understanding of its solubility profile across a range of physiologically and industrially relevant solvents is therefore not merely an academic exercise but a critical step in assessing its potential and guiding its development.

This guide will explore the key factors governing the solubility of this compound, provide detailed methodologies for its empirical determination, and present an illustrative solubility profile to guide formulation and development efforts.

Physicochemical Properties of 2-Cyclopropylpropan-2-amine

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₆H₁₄ClN | PubChem |

| Molecular Weight | 135.64 g/mol | PubChem |

| Appearance | White to off-white solid (Expected) | General Knowledge |

| pKa (of conjugate acid) | ~10.91 (Predicted for free base) | [3] |

The predicted pKa of approximately 10.91 for the conjugate acid of 2-cyclopropylpropan-2-amine is a critical parameter.[3] It indicates that the compound is a primary amine that will be predominantly protonated and exist as the charged ammonium species at physiological pH (around 7.4) and in acidic environments. This protonated form is expected to have significantly higher aqueous solubility compared to the neutral free base.

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery and development, solubility is typically assessed using two distinct methodologies: thermodynamic and kinetic solubility assays.[1][4][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form.[5][6] It is a critical parameter for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

-

Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][7] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[1] The results can sometimes overestimate the true thermodynamic solubility as the compound may exist in a supersaturated or amorphous state for a period.[8]

The choice between these assays depends on the stage of drug development and the specific questions being addressed.[9] For a thorough characterization, both are valuable.

Illustrative Solubility Profile of this compound

The following tables present a hypothetical but scientifically plausible solubility profile for this compound. This data is based on the expected behavior of a primary amine hydrochloride with a pKa of ~10.91.

Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.

| Solvent System | pH | Expected Thermodynamic Solubility (mg/mL) | Expected Classification |

| 0.1 M HCl | 1.2 | > 50 | Very Soluble |

| Phosphate Buffer | 4.5 | > 50 | Very Soluble |

| Phosphate Buffered Saline (PBS) | 7.4 | > 30 | Soluble |

| Bicarbonate Buffer | 9.0 | 5 - 10 | Sparingly Soluble |

| Carbonate-Bicarbonate Buffer | 10.5 | 1 - 5 | Slightly Soluble |

Rationale: At pH values significantly below the pKa of the conjugate acid (~10.91), the compound will exist almost entirely in its protonated, charged form. This ionic species readily interacts with polar water molecules, leading to high solubility. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less polar free base, resulting in a sharp decrease in aqueous solubility.

Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.

| Solvent | Polarity Index | Expected Thermodynamic Solubility (mg/mL) |

| Polar Protic Solvents | ||

| Water | 1.000 | > 30 (at neutral pH) |

| Methanol | 0.762 | > 50 |

| Ethanol | 0.654 | > 30 |

| Isopropanol | 0.546 | 10 - 20 |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 0.444 | > 50 |

| Acetonitrile | 0.460 | 1 - 5 |

| Acetone | 0.355 | < 1 |

| Ethyl Acetate | 0.228 | < 0.1 |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | 0.309 | < 0.1 |

| Toluene | 0.099 | < 0.01 |

| Hexane | 0.009 | < 0.01 |

Rationale: As a salt, this compound is expected to be most soluble in polar protic solvents like water and short-chain alcohols, which can solvate both the cation and the chloride anion effectively.[10] Polar aprotic solvents like DMSO can also be effective. Solubility is expected to decrease significantly in less polar and nonpolar solvents that cannot effectively stabilize the ionic species.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of this compound to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, pH buffer, or organic solvent).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a 0.45 µm syringe filter.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µM.

Protocol for Kinetic Solubility

This high-throughput protocol is suitable for early-stage assessment.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration (e.g., 198 µL for a final volume of 200 µL and a nominal concentration of 100 µM).

-

Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours.

-

Analysis: Determine the solubility by one of the following methods:

-

Nephelometry: Measure the light scattering of the solution in each well. An increase in scattering compared to a control indicates precipitation.

-

Direct UV Assay: Filter the contents of the wells through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the compound remaining in solution.

-

-

Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Safety and Handling

As an amine hydrochloride, this compound should be handled with appropriate safety precautions. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. The illustrative data, based on sound chemical principles, highlights the expected high solubility in acidic to neutral aqueous solutions and polar organic solvents, a characteristic feature of amine salts. The detailed experimental protocols for both thermodynamic and kinetic solubility assays offer robust methodologies for researchers to generate precise and accurate data. A thorough characterization of the solubility profile, as outlined in this guide, is an indispensable step in the successful development of any pharmaceutical candidate derived from this valuable chemical intermediate.

References

- 1. enamine.net [enamine.net]

- 2. csustan.edu [csustan.edu]

- 3. 2-cyclopropylpropan-2-aMine CAS#: 172947-13-6 [m.chemicalbook.com]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. This compound | 17397-13-6 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. N-[(2-cyclopropylphenyl)methyl]propan-2-amine | C13H19N | CID 62489982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Navigating the Stability of 2-Cyclopropylpropan-2-amine hydrochloride: An In-depth Technical Guide

For Immediate Release

[City, State] – January 1, 2026 – In the landscape of pharmaceutical development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This technical guide offers a comprehensive exploration of the stability and recommended storage conditions for 2-Cyclopropylpropan-2-amine hydrochloride, a key building block in the synthesis of various therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to ensure the integrity of this critical compound.

Executive Summary: The Criticality of Stability

This compound, a primary amine salt, possesses a unique structural motif combining a sterically hindered tertiary carbon adjacent to the amine and a cyclopropyl group. While the hydrochloride salt form generally enhances stability and handling properties compared to the free base, the molecule is not without its vulnerabilities.[3] A thorough understanding of its degradation pathways is essential for developing robust formulations, defining appropriate storage conditions, and ensuring regulatory compliance. This guide delineates the key factors influencing its stability, provides detailed protocols for forced degradation studies, and establishes best practices for storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any stability assessment.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [4] |

| Molecular Weight | 135.63 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5][6][8] |

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that must be investigated. The presence of the cyclopropyl amine moiety is a key area of interest.

Hydrolytic Degradation

The primary amine is susceptible to reactions, but the most significant concern for similar cyclopropyl amine-containing molecules has been identified as hydrolytic degradation.[1] A study on the degradation of GSK2879552, which also contains a cyclopropyl amine moiety, revealed that the compound degrades hydrolytically under high pH conditions.[1] This suggests that the cyclopropyl group may be susceptible to ring-opening reactions or other transformations in aqueous environments, particularly under basic conditions.

Oxidative Degradation

Primary amines are known to be susceptible to oxidation.[9] The presence of atmospheric oxygen or residual peroxides in excipients can lead to the formation of various degradation products, potentially including imines, nitroso, or nitro compounds. The tertiary carbon atom adjacent to the nitrogen may also be a site for oxidative attack. Factors that can accelerate oxidative degradation include exposure to light, elevated temperatures, and the presence of metal ions.[8][10]

Thermal Degradation

While the hydrochloride salt provides thermal stability, exposure to high temperatures can induce degradation.[11] Thermal stress can lead to deamination, cyclopropyl ring rearrangement, or fragmentation of the molecule. In the presence of CO₂, thermal degradation of amines can be accelerated.[12]

Photodegradation

Exposure to ultraviolet or visible light can provide the energy to initiate photochemical reactions. Although specific data for this molecule is scarce, compounds with amine functionalities can be susceptible to photodegradation, leading to color changes and the formation of impurities. Photostability testing is a critical component of a comprehensive stability program as mandated by ICH guidelines.[9]

Designing a Comprehensive Stability Study: A Self-Validating Protocol

To thoroughly assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and validate the stability-indicating power of analytical methods.[13]

Experimental Workflow for Forced Degradation Studies

Detailed Experimental Protocols

General Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water. This stock is used for all solution-based stress studies. For solid-state studies, the pure API is used.[9]

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat the mixture in a water bath at 80°C for 24 hours.

-

Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Make up the final volume to 10 mL with the mobile phase for HPLC analysis.[9]

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Heat the mixture in a water bath at 80°C for 24 hours.

-

Cool and neutralize with 0.1 M HCl.

-

Make up the final volume to 10 mL with the mobile phase for analysis.[9]

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 12 hours, protected from light.

-

Make up the final volume to 10 mL with the mobile phase for analysis.[9]

Thermal Degradation:

-

Place a thin layer of solid this compound in a petri dish.

-

Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.

-

Dissolve a weighed amount of the sample in the mobile phase for analysis.[9]

Photolytic Degradation:

-

Expose a sample of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]

-

Keep a control sample in the dark under the same conditions.

-

Prepare samples for analysis by dissolving them in the mobile phase.

Analytical Methodologies: The Key to Accurate Assessment

The choice of analytical technique is critical for separating and quantifying the parent compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, pre-column derivatization is recommended to enhance UV detection.

Proposed HPLC Method:

-

Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate buffer (pH 9.5) to form a highly fluorescent isoindole derivative.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.

-

Detection: UV or Fluorescence detector.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.

Proposed GC-MS Method:

-

Derivatization: To improve chromatographic peak shape and reduce tailing, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) is recommended.[4]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection mode.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to elute all components.

-

Detection: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range to identify fragmentation patterns of the parent compound and its degradants.

Recommended Storage and Handling Conditions

Based on the intrinsic stability profile and general guidelines for amine hydrochlorides, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[5][6][8] |

| Humidity | Store in a dry environment with desiccants. | Amines and their salts can be hygroscopic; moisture can promote hydrolytic degradation.[10] |

| Light | Store in light-resistant containers. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass or high-density polyethylene). | To prevent exposure to moisture, air, and light, and to avoid reaction with the container material.[10] |

Logical Framework for Storage Recommendations

Conclusion

The stability of this compound is a multifaceted issue that requires a systematic and scientifically grounded approach. While the compound is most susceptible to hydrolytic degradation under basic conditions and to oxidation, proper storage at 2-8°C in a dry, inert, and dark environment will ensure its long-term integrity. The protocols and insights provided in this guide offer a robust framework for researchers and drug developers to confidently handle, store, and analyze this important chemical intermediate, thereby safeguarding the quality and reliability of their research and development endeavors.

References

- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Biological Activity of 2-Cyclopropylpropan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Cyclopropylpropan-2-amine hydrochloride, a molecule of interest in pharmaceutical research. By examining its structural features and drawing parallels with analogous compounds, this document explores its prospective antidepressant and antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the evaluation of this compound.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a recurring structural motif in a multitude of FDA-approved pharmaceuticals, valued for its ability to impart unique conformational constraints and metabolic stability.[1][2] Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and reduced off-target effects.[2] this compound, with its distinct chemical architecture, presents a compelling case for investigation into its biological potential. This guide will delve into two primary areas of predicted activity: its role as a potential modulator of monoamine neurotransmitter systems and its capacity as an antimicrobial agent.

Chemical Structure:

-

IUPAC Name: 2-cyclopropylpropan-2-amine;hydrochloride[3]

-

CAS Number: 17397-13-6[4]

-

Molecular Formula: C₆H₁₄ClN[4]

-

Molecular Weight: 135.64 g/mol [4]

Potential Antidepressant Activity: A Focus on Monoamine Reuptake Inhibition

Compounds structurally related to this compound have demonstrated effects on serotonin and norepinephrine pathways, which are key targets in antidepressant therapies.[5] The primary mechanism of action for many antidepressant drugs is the inhibition of serotonin (SERT) and/or norepinephrine (NET) transporters, leading to increased synaptic availability of these neurotransmitters.[6][7]

Proposed Mechanism of Action

It is hypothesized that this compound may act as an inhibitor of SERT and/or NET. The presence of the amine group is crucial for interaction with the binding pockets of these transporters. The cyclopropyl and propyl groups will influence the binding affinity and selectivity.

Experimental Validation: In Vitro Reuptake Inhibition Assays

To empirically determine the inhibitory activity of this compound on SERT and NET, radioligand-based reuptake inhibition assays are the gold standard. These assays measure the ability of the test compound to compete with a radiolabeled substrate for uptake into cells or synaptosomes expressing the target transporter.

This protocol outlines a procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on the human serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT

-

[³H]-Serotonin (5-HT)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Fluoxetine)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation cocktail

-

Microplate scintillation counter

Workflow:

Caption: Workflow for SERT Inhibition Assay.

Detailed Steps:

-

Cell Culture: Culture HEK293 cells expressing human SERT in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Preparation of Reagents: Prepare serial dilutions of this compound and a reference inhibitor in KRH buffer. Prepare a solution of [³H]-5-HT in KRH buffer.

-

Assay Performance:

-

Wash the cell monolayers twice with KRH buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[8]

-

Initiate the uptake reaction by adding [³H]-5-HT to each well.[8] Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

-

Detection:

-

Lyse the cells with a suitable lysis buffer.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake (in the absence of inhibitor).

-

Calculate the percentage inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

-

A similar protocol can be followed to assess the inhibitory activity on the norepinephrine transporter, with the following modifications:

-

Cells: Use a cell line stably expressing the human norepinephrine transporter (hNET).[9]

-

Radioligand: Use [³H]-Norepinephrine.[9]

-

Reference Inhibitor: Use a known NET inhibitor such as Desipramine.[10]

Data Presentation

The results of the reuptake inhibition assays should be summarized in a table for clear comparison.

| Transporter | Test Compound | IC₅₀ (nM) |

| SERT | 2-Cyclopropylpropan-2-amine HCl | To be determined |

| SERT | Fluoxetine (Reference) | Known value |

| NET | 2-Cyclopropylpropan-2-amine HCl | To be determined |

| NET | Desipramine (Reference) | Known value |

Potential Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The cyclopropylamine moiety is present in some antibacterial drugs, suggesting a potential basis for this activity.[11]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action is yet to be elucidated. Potential mechanisms could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a standard and widely used technique for determining the MIC.[2][13]

This protocol describes the determination of the MIC of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Workflow:

Caption: Workflow for MIC Determination.

Detailed Steps:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate.[2]

-

-

Preparation of Inoculum:

-

Grow the bacterial strains in MHB to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.[12]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

-

Alternatively, the absorbance can be read using a plate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Data Presentation

The MIC values should be tabulated for easy interpretation.

| Bacterial Strain | Test Compound | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 2-Cyclopropylpropan-2-amine HCl | To be determined |

| Staphylococcus aureus ATCC 29213 | 2-Cyclopropylpropan-2-amine HCl | To be determined |

| Escherichia coli ATCC 25922 | Ciprofloxacin (Reference) | Known value |

| Staphylococcus aureus ATCC 29213 | Ciprofloxacin (Reference) | Known value |

Safety Profile

Preliminary safety data indicates that this compound may have irritant properties, specifically skin and eye irritation.[4] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting. Further toxicological studies are necessary to establish a comprehensive safety profile.

Conclusion and Future Directions

This compound is a molecule with a compelling structural framework that suggests potential for biological activity, particularly in the areas of antidepressant and antimicrobial applications. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Future research should focus on obtaining precise quantitative data (IC₅₀ and MIC values) and expanding the investigation to a broader range of biological targets. Elucidation of its mechanisms of action and a thorough assessment of its safety profile will be critical for determining its therapeutic potential.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17397-13-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride: Structural Analogs and Derivatives in CNS Drug Discovery

Abstract

The 2-cyclopropylpropan-2-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The unique conformational rigidity and electronic properties imparted by the cyclopropyl group offer a compelling strategy for optimizing potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-cyclopropylpropan-2-amine hydrochloride, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, explore their diverse pharmacological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and analysis.

Introduction: The Significance of the Cyclopropyl Moiety in CNS Drug Design

The cyclopropyl group is increasingly utilized in drug design to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, potentially increasing binding affinity for its biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[1] For CNS drug candidates, the ability to fine-tune properties like lipophilicity and metabolic stability is critical for achieving sufficient brain penetration and a desirable pharmacokinetic profile.

This compound serves as a valuable starting point for the exploration of this chemical space. Its core structure combines the benefits of the cyclopropyl group with a tertiary carbon atom, providing a handle for further derivatization and the introduction of diverse functionalities. This guide will explore the chemical space around this core, focusing on modifications that have yielded compounds with significant activity at various CNS targets.

Synthetic Strategies for 2-Cyclopropylpropan-2-amine Analogs

A variety of synthetic routes have been developed to access 2-cyclopropylpropan-2-amine and its derivatives. The choice of method often depends on the desired substitution pattern and stereochemistry.

Synthesis of the Core Scaffold

The parent compound, 2-cyclopropylpropan-2-amine, can be synthesized through several established methods. One common approach involves the reductive amination of 2-cyclopropylpropan-2-one.

Derivatization of the Amine

The primary amine of 2-cyclopropylpropan-2-amine serves as a versatile point for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

N-alkylation can be achieved through standard reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. N-arylation is often accomplished using Buchwald-Hartwig or Ullmann coupling reactions.

Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields the corresponding amides. Similarly, reaction with isocyanates or carbamoyl chlorides affords ureas. These derivatives can introduce hydrogen bonding capabilities and modulate the electronic properties of the molecule.

Synthesis of Analogs with Substituted Cyclopropane Rings

Introducing substituents on the cyclopropane ring can provide valuable insights into the steric and electronic requirements of the target binding pocket. Methods for synthesizing trans-2-substituted cyclopropylamines with high diastereoselectivity have been reported, often proceeding through intermediates like α-chloroaldehydes.[3][4]

Pharmacological Activities and Therapeutic Potential

Derivatives of 2-cyclopropylpropan-2-amine have demonstrated a wide spectrum of pharmacological activities, primarily targeting key proteins involved in neurotransmission.

Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on N-substituted cyclopropylamines as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and Parkinson's disease.

Serotonin 5-HT1A Receptor Agonism

Certain N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine have been identified as potent 5-HT1A receptor agonists. The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Structure-activity relationship studies have shown that electron-rich aryl groups tend to increase affinity for this receptor.

Dopamine D2 Receptor Partial Agonism

More recently, derivatives based on a 2-phenylcyclopropylmethylamine scaffold have been designed as partial agonists of the dopamine D2 receptor.[5][6] This mechanism of action is characteristic of third-generation antipsychotics and is sought after for its potential to treat schizophrenia with a lower incidence of side effects compared to full antagonists.[5][6]

Norepinephrine Reuptake Inhibition

Analogs of 2-cyclopropylpropan-2-amine have also been explored as norepinephrine reuptake inhibitors (NRIs).[7][8][9] By blocking the norepinephrine transporter (NET), these compounds increase the synaptic concentration of norepinephrine, a mechanism relevant to the treatment of depression and ADHD.[7][8]

Structure-Activity Relationships (SAR)

Systematic modification of the 2-cyclopropylpropan-2-amine scaffold has revealed key structural features that govern potency and selectivity for different CNS targets.

N-Substituents

The nature of the substituent on the amine nitrogen is a critical determinant of pharmacological activity. For MAO inhibition, small, unbranched alkyl groups are often preferred. In contrast, for 5-HT1A and D2 receptor activity, larger, more complex arylalkyl or heteroarylalkyl substituents are typically required to achieve high affinity.

Cyclopropane Ring Substitution

Substitution on the cyclopropane ring can significantly impact activity. For example, in the case of MAO inhibitors, the stereochemistry of substituents on the ring can influence selectivity for MAO-A versus MAO-B.

Isopropyl Group Modifications

While less explored, modification of the isopropyl group could offer another avenue for optimizing properties. Altering the steric bulk around the tertiary carbon may influence binding and metabolic stability.

Table 1: SAR Summary of 2-Cyclopropylpropan-2-amine Derivatives at Various CNS Targets

| Target | Key Structural Features for High Affinity | Representative IC50/Ki Values |

| MAO-A/B | Small N-alkyl or N-benzyl groups. Stereochemistry of cyclopropane substituents influences selectivity. | N-benzyl-2-methoxycyclopropylamine: IC50 = 170 nM (MAO-A), 5 nM (MAO-B) |

| 5-HT1A Receptor | N,N-dipropyl substitution with an electron-rich trans-2-aryl group (e.g., thienyl). | (1R,2R)-N,N-dipropyl-2-(2-thienyl)cyclopropylamine: High affinity |

| Dopamine D2 Receptor | 2-phenylcyclopropylmethylamine scaffold with specific linker and terminal aryl groups. | (+)-14j and (+)-14l show potent partial agonism.[5] |

| Norepinephrine Transporter (NET) | Varies depending on the overall scaffold. | Submicromolar potencies have been achieved for some N,2-substituted cycloalkylamines.[7] |

Metabolism and Pharmacokinetics

The metabolic fate of cyclopropylamine-containing compounds is a critical consideration in drug development. While the cyclopropyl group can confer metabolic stability, it is also susceptible to specific metabolic pathways.

CYP-Mediated Ring Opening

A primary metabolic pathway for some cyclopropylamines involves cytochrome P450-mediated oxidation, which can lead to the formation of reactive, ring-opened intermediates.[1][10][11] These reactive metabolites have the potential to form covalent adducts with proteins, a mechanism that has been implicated in the hepatotoxicity of some drugs.[1][10][11]

N-Dealkylation and Other Pathways

For N-substituted analogs, N-dealkylation is a common metabolic pathway. Other phase I and phase II metabolic transformations can also occur, depending on the overall structure of the molecule.

Diagram 1: Potential Metabolic Pathways of N-Substituted 2-Cyclopropylpropan-2-amine Derivatives

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]